rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride
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Overview
Description
rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride is a chemical compound with a complex structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the isoindole ring system through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the octahydro structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the ring.
Resolution: Separation of racemic mixtures to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride include:
- (3aR,5S,6S,7aS)-5,6-Dibromo-octahydro-2-benzothiophene 2,2-dioxide .
- Methyl (2S,3aR,5S,6S,7aS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-4-oxo-3a-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple chiral centers. This configuration can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3aR,5S,6S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H/t5-,6+,7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-COMQYEOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2C[C@@H]([C@H]1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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